molecular formula C8H14N4 B1426384 1-(1-methyl-1H-pyrazol-4-yl)piperazine CAS No. 1174207-79-4

1-(1-methyl-1H-pyrazol-4-yl)piperazine

Cat. No. B1426384
M. Wt: 166.22 g/mol
InChI Key: CEDXNHGVYPISPG-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-pyrazol-4-yl)piperazine” is a chemical compound with the CAS Number: 1174207-79-4 . It has a molecular weight of 166.23 and its IUPAC name is 1-(1-methyl-1H-pyrazol-4-yl)piperazine .


Molecular Structure Analysis

The InChI code for “1-(1-methyl-1H-pyrazol-4-yl)piperazine” is 1S/C8H14N4/c1-11-7-8(6-10-11)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(1-methyl-1H-pyrazol-4-yl)piperazine” is a powder . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Novel Syntheses and Chemical Properties

  • Synthesis of Bis(pyrazole-benzofuran) Hybrids

    A study presented the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. These compounds exhibited potent antibacterial and biofilm inhibitory activities, with specific derivatives showing high efficacy against E. coli, S. aureus, and S. mutans strains. Additionally, they showed significant inhibitory activity against MRSA and VRE bacterial strains, making them promising candidates for addressing antibiotic resistance (Mekky & Sanad, 2020).

  • Anticancer Evaluation of Thiazoles

    Another research focused on the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with piperazine substituents that demonstrated significant efficacy against various cancer cell lines. This study underscores the therapeutic potential of piperazine-linked thiazoles in cancer treatment (Turov, 2020).

Biological and Pharmacological Activities

  • σ1 Receptor Antagonist for Pain Management

    A pyrazole derivative, identified as a clinical candidate for pain treatment, showed promising solubility, permeability, and antinociceptive properties in models of pain. This highlights the compound's potential in developing new pain management therapies (Díaz et al., 2020).

  • Anxiolytic and Antidepressant Effects

    The phenylpiperazine derivative LQFM005 and its metabolite were investigated for their anxiolytic and antidepressant-like effects. These compounds demonstrated significant potential in treating anxiety and depression, suggesting an activation mechanism through 5-HT1A receptors (Moreira et al., 2021).

Molecular Interaction and Structure Analysis

  • Molecular Interaction with the CB1 Cannabinoid Receptor: The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its interaction with the CB1 receptor. The research provided insights into the conformations and binding interactions, contributing to the understanding of antagonist activity at the receptor level (Shim et al., 2002).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-7-8(6-10-11)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDXNHGVYPISPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-4-yl)piperazine

CAS RN

1174207-79-4
Record name 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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